molecular formula C8H11NO B1266433 Bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 95-17-0

Bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B1266433
CAS RN: 95-17-0
M. Wt: 137.18 g/mol
InChI Key: ZTUUVDYQBLRAAC-UHFFFAOYSA-N
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Description

"Bicyclo[2.2.1]hept-5-ene-2-carboxamide" is a compound of interest due to its unique bicyclic structure and functional group. This compound serves as a precursor and intermediate in the synthesis of various chemical entities, exhibiting intriguing chemical and physical properties.

Synthesis Analysis

The synthesis of "Bicyclo[2.2.1]hept-5-ene-2-carboxamide" and its derivatives involves several steps, including the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide on a cellulose triacetate column and subsequent base hydrolysis to achieve the target compound. The absolute configuration of related compounds has been experimentally determined, providing a basis for further synthetic applications (Plettner et al., 2005).

Molecular Structure Analysis

The molecular structure of "Bicyclo[2.2.1]hept-5-ene-2-carboxamide" derivatives has been extensively studied using techniques like X-ray crystallography. These studies reveal the presence of hydrogen-bonded dimers and provide insights into the stereochemistry and configurational aspects of these molecules (Mendyk et al., 2011).

Scientific Research Applications

  • Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol

    • Scientific Field: Organic Chemistry
    • Application Summary: This research focuses on the Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and its Pyrazine-fused derivatives .
    • Methods of Application: The method involves an improved synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione by Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol .
    • Results: The results showed an unexpected ring-opening reaction by the Swern oxidation of pyrazine-fused congeners .
  • Vinylic Polymerization of Bicyclo[2.2.1]hept-2-ene

    • Scientific Field: Polymer Chemistry
    • Application Summary: This research focuses on the vinylic polymerization of Bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds .
    • Methods of Application: The method involves the use of Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
    • Results: The results of this research are not specified in the source .
  • Transition Metal-Catalyzed Synthesis of Norbornene-Derived Homopolymers

    • Scientific Field: Polymer Chemistry
    • Application Summary: This research focuses on the transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
    • Methods of Application: The method involves the use of transition metal catalysts .
    • Results: The results of this research are not specified in the source .
  • Epoxidation of Bicyclo[2.2.1]hept-5-ene-2,3-endo- and Exodicarboxylic

    • Scientific Field: Organic Chemistry
    • Application Summary: This research focuses on the epoxidation of endo- and exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid N-arylimides .
    • Methods of Application: The method involves the use of a solution of peracetic acid in anhydrous dioxane .
    • Results: The results showed that the reaction affords 5,6-exo-epoxybicycloheptanedicarboxylic acid N-arylimides .
  • N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
    • Methods of Application: The specific methods of application are not specified in the source .
    • Results: The results of this research are not specified in the source .
  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound was used in transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
    • Methods of Application: The specific methods of application are not specified in the source .
    • Results: The results of this research are not specified in the source .
  • N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers .
    • Methods of Application: The specific methods of application are not specified in the source .
    • Results: The results of this research are not specified in the source .

properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUUVDYQBLRAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915185
Record name Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxamide

CAS RN

95-17-0, 51757-82-5, 51757-85-8
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)-5-heptene-2-carboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornene-5-exo-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornene-5-endo-carboxamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornene-5-endo-carboxamide
Source DTP/NCI
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Record name 2-Norbornene-5-exo-carboxamide
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
E Mendyk, A Drzewiecka, A Pachuta-Stec, T Lis… - Structural Chemistry, 2011 - Springer
The condensation of endo-S-methyl-N′-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl) isothiosemicarbazide with 12 primary amines was investigated. The molecular structure of all new …
Number of citations: 7 link.springer.com
EH Mammadbayli, VH Babayeva, KR Gahramanova… - ppor.az
Initially, bicyclo [2.2. 1]-hept-5-en-2-carboxylic acid was synthesized from reaction of cyclopentadiene with acrylic acid obtained from the monomerization of dicyclopentadiene. Then N-(…
Number of citations: 2 ppor.az
R Bandari, T Höche, A Prager… - … A European Journal, 2010 - Wiley Online Library
Monolithic polymeric supports have been prepared by electron‐beam‐triggered free‐radical polymerization using a mixture of glycidyl methacrylate and trimethylolpropane triacrylate in …
GR Ott, R Tripathy, M Cheng, R McHugh… - Acs Medicinal …, 2010 - ACS Publications
A series of novel 7-amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one derivatives within the diaminopyrimidine class of kinase inhibitors were identified that target anaplastic lymphoma …
Number of citations: 46 pubs.acs.org
IV Tkachenko, IN Tarabara, IV Omel'chenko… - Russian Journal of …, 2016 - Springer
Study of isomerization of 5-endo-hydroxy-4-azatricyclo[5.2.1.0 ]dec-8-en-3-ones under the action of Lewis acids (MgBr 2 , AlCl 3 ), CF 3 COOH, and NaH showed that the optimum …
Number of citations: 7 link.springer.com
R Sparaco, E Kędzierska, AA Kaczor, A Bielenica… - Molecules, 2022 - mdpi.com
A new series of 5-norbornene-2-carboxamide derivatives was prepared and their affinities to the 5-HT 1A , 5-HT 2A , and 5-HT 2C receptors were evaluated and compared to a …
Number of citations: 3 www.mdpi.com
S Sutthasupa, F Sanda… - … Chemistry and Physics, 2008 - Wiley Online Library
Amino acid‐derived novel norbornene monomers were synthesized and polymerized with ruthenium catalysts. The polymerization rates were affected by the stereo structure of the …
Number of citations: 28 onlinelibrary.wiley.com
N Xie, K Feng, B Chen, M Zhao, S Peng… - Journal of Materials …, 2014 - pubs.rsc.org
A simple one-pot multi-component ROMP of hydrophilic, spiropyran (SP) and tert-butyloxycarbonyl-protected (Boc-protected) amino-functionalized norbornenes was developed, and a …
Number of citations: 21 pubs.rsc.org
S Ma, J Liu, Q Ye, D Wang, Y Liang… - Journal of Materials …, 2014 - pubs.rsc.org
The asymmetrical distribution of specific proteins on both sides the cell membrane, which is used to adjust the ion permeability, is magical inside the body of a living creature. These …
Number of citations: 44 pubs.rsc.org
M Sterk, W Bannwarth - Helvetica Chimica Acta, 2015 - Wiley Online Library
We describe the modulation of reactivities of dienophiles for DielsAlder reactions via a new principle based on chelating amides positioned adjacent to their CC bond. It is …
Number of citations: 2 onlinelibrary.wiley.com

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